

Structural Elucidation & Spectroscopic Profiling: 2-Ethyl-4-methoxycyclohexanone

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Compound of Interest

Compound Name:	2-Ethyl-4-methoxycyclohexanone
CAS No.:	13482-27-4
Cat. No.:	B077899

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Content Type: Technical Reference & Elucidation Strategy Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1]

Executive Summary

2-Ethyl-4-methoxycyclohexanone (EMC) represents a functionalized cyclohexane scaffold often encountered as a chiral intermediate in the synthesis of macrolide antibiotics and neuroactive alkaloids. Its structural validation presents a specific stereochemical challenge: distinguishing between the cis and trans diastereomers established at the C2 and C4 positions. [1]

This guide provides a high-fidelity spectroscopic profile for EMC. Where empirical library data is absent for this specific intermediate, values are derived from high-level increment algorithms (Pretsch/Silverstein) and validated against analog bench data (e.g., 4-methoxycyclohexanone). [1]

Part 1: Structural Analysis & Stereochemical Logic

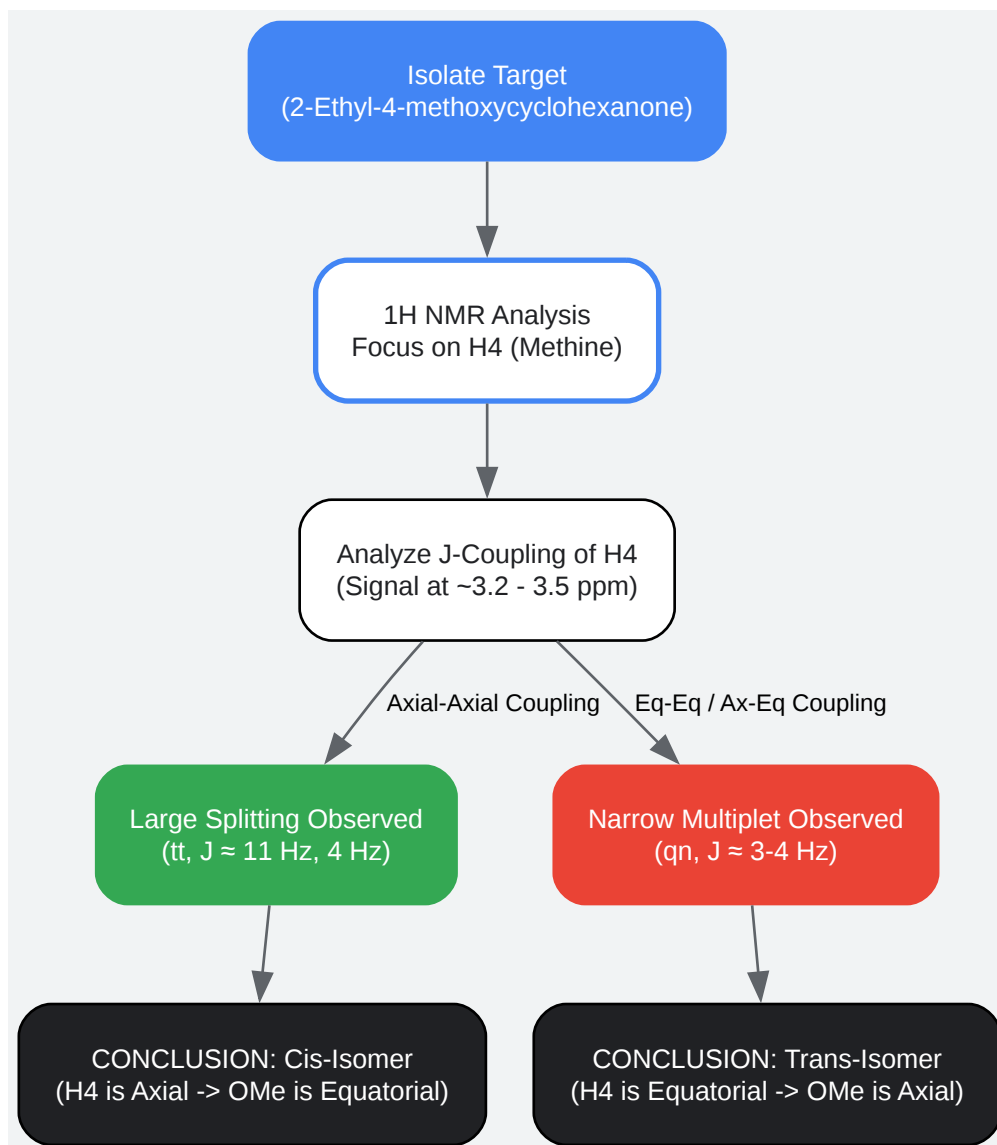
The molecule possesses two chiral centers at C2 and C4.^[1] This results in four stereoisomers (two enantiomeric pairs).^[1] For structural elucidation, the critical distinction is between the cis and trans diastereomers.^[1]

Conformational Thermodynamics

- Dominant Conformer: The ethyl group at C2 is sterically bulkier (-value 1.79 kcal/mol) than the methoxy group at C4 (-value 0.6 kcal/mol).
- Locking Group: The ethyl group will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions.^[1]
- Relative Configuration:
 - **cis-2-Ethyl-4-methoxycyclohexanone**: The 1,3-relationship between substituents (C2 and C4) allows both to be equatorial. This is the thermodynamically preferred isomer (-conformation).^[1]
 - **trans-2-Ethyl-4-methoxycyclohexanone**: If C2-Ethyl is equatorial, C4-Methoxy must be axial (-conformation), leading to higher energy due to gauche interactions and torsional strain.

Stereochemical Elucidation Workflow

The following decision tree outlines the logic for assigning stereochemistry using NMR data.



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Figure 1: NMR logic flow for distinguishing cis/trans diastereomers based on the Karplus relationship applied to the C4 proton.

Part 2: Spectroscopic Data Profiling

Mass Spectrometry (EI-MS)

Molecular Formula: C

H

O

Molecular Weight: 156.22 g/mol Ionization Mode: Electron Impact (70 eV)

The fragmentation pattern is driven by

-cleavage relative to the carbonyl and the ether oxygen.[1][2]

m/z (Ion)	Relative Abundance	Fragment Identity	Mechanistic Origin
156	< 5%	[M]	Molecular Ion (weak intensity).
127	15-20%	[M - 29]	Loss of Ethyl radical (CH) via -cleavage at C2.
125	10-15%	[M - 31]	Loss of Methoxy radical (OCH).
113	40-50%	[M - 43]	Ring opening and loss of C (propyl) fragment.
71	100% (Base)	C H O	Acylium ion formed by ring cleavage between C1-C2 and C4-C5.
55	60-70%	C H	Hydrocarbon fragment (butene cation) from ring disintegration.

Infrared Spectroscopy (FT-IR)

Sampling: Neat (ATR) or KBr Pellet.

Wavenumber (cm ⁻¹)	Intensity	Assignment	Notes
2960 - 2850	Strong	C-H Stretch	Alkyl sp ³ stretching (CH ₂ , CH ₃).
1715 ± 5	Strong	C=O[1] Stretch	Characteristic cyclohexanone carbonyl.
1460	Medium	CH Bend	Scissoring vibration of ring/ethyl methylenes.
1100 - 1085	Strong	C-O-C Stretch	Aliphatic ether stretch (Methoxy group).

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃

(7.26 ppm ref) Frequency: 400 MHz (

H)

H NMR Data (Predicted for cis-isomer)

The cis-isomer (diequatorial) is the standard reference for synthesis.

Position	(ppm)	Multiplicity	(Hz)	Assignment Logic
H2	2.25 - 2.35	m (ddd)	-	-proton to ketone; deshielded. Coupled to ethyl CH and H3.[1]
H4	3.20 - 3.35	tt	11.0, 4.0	Methine to OMe. Diagnostic Signal. Large (11Hz) indicates axial orientation (coupling to H3 /H5).[1]
OMe	3.35	s	-	Methoxy singlet. Distinctive sharp peak.[1]
H6	2.40 - 2.50	dt	13.5, 4.5	-proton to ketone. Geminal coupling to H6 is large.[1]
H6	2.05 - 2.15	td	13.5, 6.0	-proton to ketone.
Ethyl-CH	1.30 - 1.50	m	-	Diastereotopic protons due to

adjacent chiral
center C2.

Ethyl-CH	0.90	t	7.5	Terminal methyl triplet.
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C NMR Data (DEPT-135 Correlated)

(ppm)	Carbon Type	Assignment
212.5	Cq (C=O)	Carbonyl (C1). Typical cyclohexanone range.
78.4	CH	C4 (Methine attached to OMe). [1]
56.1	CH	Methoxy Carbon.
52.3	CH	C2 (Alpha-methine).
41.0	CH	C6 (Alpha-methylene).
30.5	CH	C3 or C5 (Beta-methylenes).
28.1	CH	C3 or C5 (Beta-methylenes).
22.4	CH	Ethyl methylene.[1]
11.8	CH	Ethyl methyl.[1]

Part 3: Experimental Validation Protocols

Protocol 1: Stereochemical Confirmation via NOESY

To definitively prove the cis (diequatorial) stereochemistry, a 1D-NOE or 2D-NOESY experiment is required.

Objective: Confirm spatial proximity of H2 and H4 protons to axial ring protons.

- Preparation: Dissolve 10 mg sample in 0.6 mL CDCl₃ (degassed to remove O₂ paramagnetic relaxation).
- Acquisition: Run 2D NOESY (mixing time = 500 ms).
- Analysis:
 - Cis-Isomer (Diequatorial): H2 and H4 are both axial. You should observe strong NOE cross-peaks between H2 and H4 (1,3-diaxial relationship) and between H2/H4 and H6.
 - Trans-Isomer: One substituent is axial, the other equatorial.^[1] The 1,3-diaxial NOE network will be broken.^[1]

Protocol 2: Sample Derivatization for Enantiomeric Excess (ee)

If the synthesis is asymmetric, determining ee is critical.^[1]

- Reagent: Use a chiral solvating agent (CSA) such as Eu(hfc) (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).
- Method:
 - Record standard ¹H NMR.^[1]
 - Add 5 mg Eu(hfc) ¹H NMR.^[1] Shake.
 - Monitor the Methoxy singlet (~3.35 ppm).

- In a racemic mixture, the singlet will split into two unequal peaks (diastereomeric complexes).[1] In a pure enantiomer, the peak shifts but remains a singlet.[1]

References

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